

Dodecahydroterphenyl: Application Notes for High-Performance Lubrication

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Compound of Interest

Compound Name: Dodecahydroterphenyl

Cat. No.: B1344602

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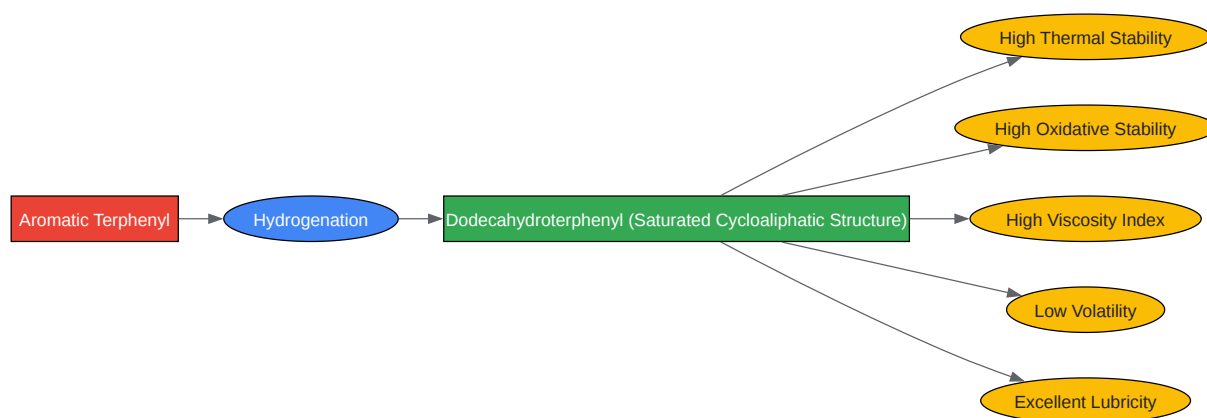
Introduction

Dodecahydroterphenyl, a fully hydrogenated terphenyl, is a synthetic hydrocarbon that exhibits exceptional thermal and oxidative stability, making it a prime candidate for a high-performance lubricating oil base stock. Its saturated cycloaliphatic structure contributes to a high viscosity index, low volatility, and excellent lubricity under extreme temperature and pressure conditions. These properties make it suitable for demanding applications where conventional mineral oils or other synthetic lubricants may fail. This document provides detailed application notes, performance data, and experimental protocols for the evaluation of **dodecahydroterphenyl** as a high-performance lubricating oil.

Molecular Structure and Properties

Dodecahydroterphenyl is a mixture of isomers of perhydrogenated terphenyl. The hydrogenation of the aromatic rings in terphenyl results in a complex mixture of cyclohexyl- and bicyclohexyl-benzenes. This saturation eliminates the double bonds that are susceptible to oxidation, thereby imparting high thermal and oxidative stability to the fluid.

Logical Relationship of Structure to Properties



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Caption: Molecular structure transformation and resulting properties.

Performance Data

The performance of **dodecahydroterphenyl** as a lubricating oil is characterized by several key parameters. The following tables summarize the typical physical and performance properties.

Table 1: Typical Physical Properties of **Dodecahydroterphenyl**

Property	Typical Value	Test Method
Appearance	Clear, colorless to pale yellow liquid	Visual
Density @ 20°C (g/cm³)	0.93 - 0.97	ASTM D1298
Kinematic Viscosity @ 40°C (cSt)	28 - 32	ASTM D445
Kinematic Viscosity @ 100°C (cSt)	5.0 - 5.5	ASTM D445
Viscosity Index	120 - 130	ASTM D2270
Flash Point (°C)	> 200	ASTM D92
Pour Point (°C)	< -30	ASTM D97
Boiling Point (°C)	> 350	ASTM D1160

Table 2: Performance Characteristics of **Dodecahydroterphenyl**-based Lubricant

Performance Test	Typical Result	Test Method
Wear Protection		
Four-Ball Wear Scar (mm)	< 0.40	ASTM D4172
Oxidation Stability		
RBOT Life (minutes)	> 1000	ASTM D2272
Thermal Stability		
Conradson Carbon Residue (%)	< 0.1	ASTM D189

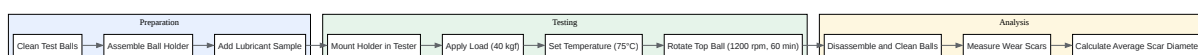
Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of **dodecahydroterphenyl**-based lubricants.

Protocol 1: Determination of Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

Objective: To determine the relative wear preventive properties of **dodecahydroterphenyl** in sliding contact.

Experimental Workflow



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Caption: ASTM D4172 Four-Ball Wear Test workflow.

Materials:

- Four-Ball Wear Test Machine
- Steel balls (AISI E-52100 steel, 12.7 mm diameter)
- **Dodecahydroterphenyl** lubricant sample
- Solvents for cleaning (e.g., heptane, acetone)
- Microscope with calibrated scale (for wear scar measurement)

Procedure:

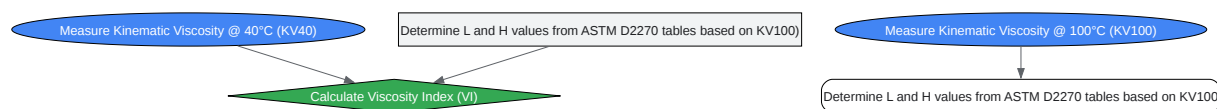
- Preparation:
 - Thoroughly clean four new steel balls with solvents and dry them.
 - Place three balls in the ball pot and lock them in place.

- Pour the **dodecahydroterphenyl** sample into the ball pot to a level that will cover the three stationary balls.
- Place the fourth ball in the chuck of the motor-driven spindle.
- Test Execution:
 - Assemble the ball pot into the test machine.
 - Apply a load of 40 kgf (392 N).
 - Heat the lubricant sample to a temperature of 75°C.
 - Once the temperature is stable, start the motor and run the test at 1200 rpm for 60 minutes.
- Measurement:
 - At the end of the test, stop the motor, remove the load, and turn off the heater.
 - Remove the ball pot and drain the lubricant.
 - Carefully remove the three stationary balls and clean them.
 - Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
 - Calculate the average wear scar diameter from the six measurements.

Protocol 2: Determination of Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index of **dodecahydroterphenyl**, which is an empirical number indicating the effect of a change of temperature on the kinematic viscosity of the oil.

Calculation Workflow



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Caption: ASTM D2270 Viscosity Index calculation workflow.

Materials:

- Calibrated glass capillary viscometers (e.g., Ubbelohde type)
- Constant temperature baths (40°C and 100°C)
- **Dodecahydroterphenyl** lubricant sample
- Timer

Procedure:

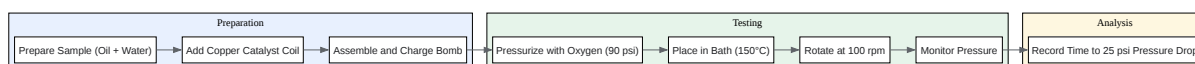
- Measure Kinematic Viscosity at 40°C:
 - Select a viscometer of the appropriate size for the expected viscosity.
 - Charge the viscometer with the **dodecahydroterphenyl** sample.
 - Place the viscometer in the 40°C constant temperature bath and allow it to equilibrate for at least 15 minutes.
 - Measure the efflux time for the sample to flow between the two calibration marks.
 - Calculate the kinematic viscosity at 40°C by multiplying the efflux time by the viscometer constant.
- Measure Kinematic Viscosity at 100°C:

- Repeat the procedure described above using a constant temperature bath set at 100°C.
- Calculate Viscosity Index:
 - Using the kinematic viscosity at 100°C, obtain the values of L (kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil) and H (kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil) from the tables in the ASTM D2270 standard.
 - Calculate the Viscosity Index (VI) using the following formula: $VI = [(L - U) / (L - H)] * 100$ where:
 - U = Kinematic viscosity of the test oil at 40°C
 - L = Kinematic viscosity at 40°C of a 0 VI oil
 - H = Kinematic viscosity at 40°C of a 100 VI oil

Protocol 3: Determination of Oxidative Stability (Rotary Bomb Oxidation Test - RBOT, ASTM D2272)

Objective: To evaluate the oxidation stability of **dodecahydroterphenyl** in the presence of water and a copper catalyst coil by measuring the time until a specified pressure drop occurs.

Experimental Workflow



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Caption: ASTM D2272 RBOT experimental workflow.

Materials:

- Rotary Bomb Oxidation Test apparatus
- Oxygen supply
- Copper catalyst coil
- **Dodecahydroterphenyl** lubricant sample
- Distilled water

Procedure:

- Preparation:
 - Place a 50 g sample of **dodecahydroterphenyl** and 5 ml of distilled water into the glass container.
 - Add a polished copper catalyst coil to the container.
 - Place the glass container in the bomb and close the bomb securely.
- Test Execution:
 - Purge the bomb with oxygen and then charge it to a pressure of 90 psi (620 kPa) at room temperature.
 - Place the bomb in the heating bath, which is maintained at 150°C.
 - Start the rotation of the bomb at 100 rpm.
 - Continuously record the pressure inside the bomb.
- Measurement:
 - The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed.
 - The RBOT life is the time in minutes from the start of the test to this pressure drop.

Conclusion

Dodecahydroterphenyl exhibits a compelling profile as a high-performance lubricating oil base stock, characterized by its excellent thermal and oxidative stability, high viscosity index, and superior lubricity. The provided data and experimental protocols offer a framework for researchers and scientists to further explore and validate its performance in various demanding lubrication applications. Its unique properties suggest its suitability for use in high-temperature hydraulic systems, gearboxes, and as a base for specialty greases. Further research into formulation with advanced additive packages can potentially enhance its performance characteristics even further.

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